Cetirizine Sorbitol Ester Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cetirizine Sorbitol Ester Impurity is a chemical compound with the molecular formula C27H37ClN2O8 and a molecular weight of 553 . It is also known as (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2- (2- (4- ( (4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate .

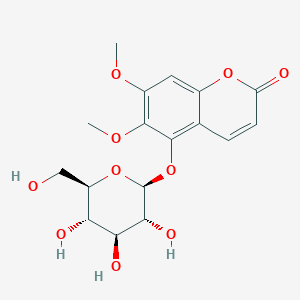

Molecular Structure Analysis

The molecular structure of Cetirizine Sorbitol Ester Impurity can be represented by the SMILES notation: ClC1=CC=C (C (N2CCN (CCOCC (OC [C@@H] (O) [C@@H] (O) [C@H] (O) [C@H] (O)CO)=O)CC2)C3=CC=CC=C3)C=C1 . This notation provides a way to represent the structure using ASCII strings.科学的研究の応用

Reaction with Pharmaceutical Excipients

Cetirizine sorbitol ester impurity can form through reactions between drug substances and excipients, particularly in drug formulations. For example, cetirizine, which is commonly used for treating allergic reactions, readily reacts with sorbitol and glycerol to form monoesters. This reaction is significant even at low temperatures such as 40°C, with over 1% of cetirizine transforming into a monoester within a week. This highlights the need for careful consideration of excipient interactions in drug formulation and storage (He Yu et al., 2010).

Chromatographic Analysis

Developments in chromatographic methods allow for the accurate determination of cetirizine sorbitol ester impurities in drug formulations. For instance, a reverse phase liquid chromatographic method was specifically optimized for estimating cetirizine mannitol ester impurity in cetirizine chewable tablets, a related compound. This method is essential for ensuring the quality and safety of pharmaceutical products (N. Sharma et al., 2011).

Impurity Profiling in Marketed Products

High-resolution mass spectrometry and multivariate data analysis have been used to profile non-target impurities, including cetirizine sorbitol ester, in different brands of cetirizine tablets. This approach is crucial for evaluating the consistency and safety of both original and generic drugs (Zhe Zhou, 2016).

Hydrogels Formulation

Cetirizine sorbitol ester impurities are also relevant in the development of hydrogels containing cetirizine. The presence of sorbitol, as a humectant in hydrogels, influences the rheological properties and pharmaceutical availability of cetirizine, impacting its effectiveness in dermal administration (Z. Capková et al., 2005).

Interaction with Other Impurities

The interaction of sorbitol with other impurities can modulate its crystallization behavior, which is significant in the formulation of sugar-free products. For instance, the presence of impurities like mannitol and maltitol impacts the crystallization behavior of sorbitol, which can influence the properties of products containing sorbitol esters, including those with cetirizine (Amy E. DeJong & R. Hartel, 2021).

特性

CAS番号 |

3848888-64-5 |

|---|---|

製品名 |

Cetirizine Sorbitol Ester Impurity |

分子式 |

C27H37ClN2O8 |

分子量 |

553.06 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。